molecular formula C18H35NO2 B098257 9,10-Epoxyoctadecanamide CAS No. 15498-10-9

9,10-Epoxyoctadecanamide

Cat. No.: B098257
CAS No.: 15498-10-9
M. Wt: 297.5 g/mol
InChI Key: PIBPDMARGRAGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Epoxyoctadecanamide is a chemically engineered surfactant derived from the structural modification of oleic acid, where the carboxyl group is converted to an N-hydroxy amide and an epoxy group is introduced into the carbon chain . Its primary researched application is as a highly selective collector in the flotation separation of valuable minerals, particularly for separating fluorite from calcite, and spodumene from albite . Research demonstrates that this compound addresses the key limitation of traditional fatty acid collectors like oleic acid, which is poor selectivity between minerals with similar surface properties . The molecular structure of this compound allows it to interact more strongly with the Ca2+ ions on the fluorite surface compared to the calcite surface. Studies involving zeta potential measurements, infrared spectroscopy, and X-ray photoelectron spectroscopy confirm a greater adsorption quantity and strength on the target mineral surfaces . First-principles calculations and molecular dynamics simulations further reveal that the compound adsorbs on mineral surfaces by forming chemical bonds with surface metal ions via its hydroxyl and carbonyl groups, leading to distinct adsorption configurations and strengths that underpin its selectivity . This makes it a valuable reagent for advancing efficiency in mineral processing research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15498-10-9

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

8-(3-octyloxiran-2-yl)octanamide

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H2,19,20)

InChI Key

PIBPDMARGRAGIJ-UHFFFAOYSA-N

SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)N

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)N

Other CAS No.

15498-10-9

Origin of Product

United States

Occurrence and Natural Distribution

Identification in Botanical Sources

Presence in Circaea lutetiana Extracts

A chemical analysis of the leaves and stems of Circaea lutetiana, a plant from the Onagraceae family, revealed the presence of cis-9,10-Epoxyoctadecanamide. rasayanjournal.co.inresearchgate.net The hexane (B92381) extract of the plant was analyzed using gas chromatography-mass spectrometry (GC-MS). rasayanjournal.co.inresearchgate.net In this analysis, cis-9,10-Epoxyoctadecanamide was identified as a minor constituent, accounting for 0.193% of the total composition of the extract from the leaves and stems. rasayanjournal.co.in

Table 1: Chemical Composition of Circaea lutetiana Hexane Extract (Selected Compounds)

CompoundPercentage (%)
Esters30.799
Alkanes12.69
Fatty acids and oxo-fatty acids7.038
Phytosterols3.43
Triterpenoids3.01
cis-9,10-Epoxyoctadecanamide0.193

Data sourced from Kozhantayeva et al., 2022. rasayanjournal.co.in

Detection within Nitraria retusa Methanolic Extract Sub-fractions

The compound cis-9,10-Epoxyoctadecanamide has also been detected in the sub-fractions of a methanolic extract from the aerial parts of Nitraria retusa, a plant species from the Nitrariaceae family. impactfactor.org A study investigating the chemical composition of these sub-fractions identified cis-9,10-Epoxyoctadecanamide at a concentration of 0.18%. impactfactor.org This identification was part of a broader analysis of the n-hexane sub-fraction of the methanolic extract. impactfactor.org

Characterization in Cirsium vulgare Hexane Extract

Research into the chemical constituents of the hexane extract of Cirsium vulgare (Savi.) Ten., commonly known as spear thistle, has also identified cis-9,10-Epoxyoctadecanamide. nih.govresearchgate.net In a study analyzing the lipophilic extract of this plant, cis-9,10-Epoxyoctadecanamide was found to be present at a level of 0.31%. nih.gov The analysis was conducted using gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net

Detection in Bio-Derived Products

Identification in Cocoa Kernel Analysis

Beyond botanical sources, 9,10-Epoxyoctadecanamide has been identified in the analysis of cocoa kernels. researchgate.net A mass spectrum analysis of various compounds within cocoa kernels of the Forastero variety listed this compound among the identified amides. researchgate.net The research highlighted the presence of a wide range of chemical compounds, including esters, alcohols, aldehydes, ketones, and amines, contributing to the complex chemical profile of cocoa. researchgate.net

Biosynthesis and Metabolic Pathways

Enzymatic Pathways Leading to Epoxyoctadecanamide Formation

The creation of the epoxy group on the fatty acid backbone is a critical step, catalyzed by specific oxidative enzymes.

Peroxygenases are heme-containing enzymes that catalyze the transfer of an oxygen atom from a hydroperoxide to a substrate, such as an unsaturated fatty acid, to form an epoxide. ocl-journal.org In plants like oat (Avena sativa) and broad bean (Vicia faba L.), peroxygenase activity is responsible for the epoxidation of oleic acid to 9,10-epoxyoctadecanoic acid. ocl-journal.orgnih.gov This reaction is hydroperoxide-dependent, meaning the peroxygenase utilizes a fatty acid hydroperoxide as an oxidant to epoxidize another fatty acid molecule. ocl-journal.orgnih.gov This mechanism is distinct from other oxygenases as it does not require cofactors like NAD(P)H or molecular oxygen directly for the epoxidation step. nih.gov

Fungal unspecific peroxygenases (UPOs) from species such as Marasmius rotula and Chaetomium globosum have also been identified as effective biocatalysts for the epoxidation of unsaturated fatty acids and their methyl esters. csic.es These enzymes are secreted and only require hydrogen peroxide for activation, making them robust catalysts for producing reactive epoxy fatty acids. csic.esacs.org While the direct epoxidation of a pre-formed fatty amide by peroxygenases is not extensively documented, the established pathway involves the epoxidation of the fatty acid precursor, which can then be converted to the corresponding amide.

The lipoxygenase (LOX) pathway is fundamental to the biosynthesis of epoxy fatty acids as it provides the necessary hydroperoxide co-substrates for peroxygenase activity. d-nb.infonih.gov Lipoxygenases are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, forming fatty acid hydroperoxides. d-nb.infowikipedia.org For instance, a 9-lipoxygenase can convert linoleic acid into 9-hydroperoxy-octadecadienoic acid (9-HPOD). nih.gov This hydroperoxide can then be used by a peroxygenase to epoxidize oleic acid. nih.gov

Therefore, the LOX pathway is an integral initial step in a multi-enzyme cascade. The collaboration between lipoxygenases and peroxygenases allows for the formation of various epoxy fatty acids from different unsaturated fatty acid pools. nih.gov This interplay highlights a significant mechanism for lipid modification in organisms, leading to a diverse array of bioactive molecules. d-nb.infonih.gov

Precursor Identification in Amide Epoxidation

The primary precursor for the formation of the 9,10-epoxy moiety in 9,10-Epoxyoctadecanamide is oleic acid. nih.gov Studies have demonstrated that labeled oleic acid is directly incorporated into cis-9,10-epoxyoctadecanoic acid at a higher rate than its saturated counterpart, stearic acid, identifying oleic acid as the immediate precursor for epoxidation. nih.gov The biosynthesis of the fatty acid chain itself originates from the condensation of acetate (B1210297) units. nih.gov

PrecursorIntermediate ProductFinal Compound (Implied)
Oleic Acidcis-9,10-Epoxyoctadecanoic AcidThis compound
AcetateOleic AcidThis compound
Linoleic Acid9-Hydroperoxy-octadecadienoic acid (Co-oxidant)-

General Mechanisms of Lipid Biosynthesis Relevant to Epoxide Formation

The biosynthesis of lipid epoxides is not limited to a single mechanism and involves several families of enzymes. Epoxides are three-membered cyclic ethers formed through the oxidation of a double bond in an olefin. ucanr.edunih.gov

Three principal enzymatic pathways are known to produce epoxy fatty acids in nature:

Cytochrome P450 (P450) Monooxygenases: These enzymes utilize molecular oxygen and a reducing equivalent like NADPH to insert one oxygen atom into the substrate, forming an epoxide. P450s, such as the well-studied P450-BM3 from Bacillus megaterium, can catalyze the epoxidation of unsaturated fatty acids. acs.orgacs.org The formation of cis-9,10-epoxyoctadecanoic acid in liver microsomes is attributed to CYP-catalyzed epoxidation of oleic acid. hmdb.ca

Peroxygenase Pathway: As detailed previously, this pathway uses a fatty acid hydroperoxide, often generated by the lipoxygenase pathway, as the oxygen donor for the epoxidation of an unsaturated fatty acid. ocl-journal.orgnih.gov This system is prevalent in plants. nih.gov

Lipoxygenase-Dependent Allene (B1206475) Oxide Synthase (AOS) or Divinyl Ether Synthase (DES) Pathways: In these pathways, a lipoxygenase first forms a hydroperoxide, which is then converted by a specialized cytochrome P450 (CYP74 family) into an unstable allene oxide or divinyl ether, which can be further metabolized. While these produce cyclic ether structures, their primary products differ from the simple epoxides like 9,10-epoxyoctadecanoic acid.

The formation of this compound's precursor, 9,10-epoxyoctadecanoic acid, is thus a result of specific enzymatic machinery that selects and modifies fatty acid substrates. The subsequent metabolism of these epoxides is often carried out by epoxide hydrolases, which convert the epoxides into the corresponding diols. ucanr.edunih.gov

Enzymatic PathwayKey Enzyme(s)Oxygen SourceRequired Cofactors/Co-substrates
Peroxygenase PathwayPeroxygenase, LipoxygenaseFatty Acid HydroperoxideFatty Acid Hydroperoxide
Cytochrome P450 PathwayCytochrome P450 MonooxygenaseMolecular Oxygen (O₂)NADPH or NADH
Allene Oxide Synthase PathwayLipoxygenase, Allene Oxide Synthase (CYP74)Molecular Oxygen (O₂)None for AOS step

Chemical Synthesis and Derivatization

Methodologies for Epoxyoctadecanamide Core Structure Synthesis

The fundamental structure of 9,10-Epoxyoctadecanamide originates from its unsaturated precursor, oleamide (B13806) (cis-9-octadecenamide), which is derived from oleic acid. ijnc.irnih.gov The synthesis of the core structure primarily involves the controlled epoxidation of the carbon-carbon double bond within the fatty amide chain.

Condensation Reactions for N-Substituted Epoxyoctadecanamide Derivatives

Condensation reactions are a fundamental class of reactions in organic chemistry for forming carbon-nitrogen bonds, making them suitable for the synthesis of N-substituted amide derivatives. In the context of this compound, the amide nitrogen provides a reactive site for substitution. Although specific examples for this exact compound are not extensively detailed in the provided literature, the principles of condensation can be applied. For instance, the Baeyer condensation between aldehydes and N-substituted anilines is a known method for creating new C-N bonds and forming complex derivatives. sioc-journal.cn Similarly, trimolecular condensation reactions, sometimes promoted by catalysts, are used to synthesize 3-substituted indoles. du.ac.ir

A general approach for N-substituted this compound derivatives would involve the reaction of 9,10-epoxyoctadecanoic acid (the carboxylic acid precursor) with a primary or secondary amine, often requiring a coupling agent or high temperatures to drive the dehydration and form the amide bond. Alternatively, pre-formed this compound could potentially be N-alkylated or N-arylated, though this is often more challenging with primary amides. The development of solvent- and catalyst-free condensation methods, such as grinding an anhydride (B1165640) with an amine, represents an efficient and environmentally friendly approach to forming N-substituted imides, a strategy that could conceptually be adapted for amide synthesis. researchgate.net

Controlled Epoxidation of Unsaturated Fatty Amides

The defining feature of this compound is the epoxide ring located at the C9-C10 position of the octadecanamide (B89706) backbone. This is typically introduced through the epoxidation of its unsaturated precursor, oleamide. nih.gov The synthesis starts with oleic acid, which is first converted to oleamide. One method for this conversion is the reaction of oleic acid with urea (B33335) in the presence of a catalyst, which provides an economical route that avoids the high pressures required for ammonolysis with ammonia (B1221849) gas. ijnc.ir The reaction kinetics of this synthesis have been studied, finding that the process follows pseudo-first-order kinetics. ijnc.ir

Once oleamide is obtained, the double bond is epoxidized. This reaction involves an oxidizing agent that delivers an oxygen atom across the C=C double bond. This modification is a key step in creating derivatives with altered properties. For example, the introduction of the epoxy group is a crucial part of synthesizing novel surfactants for applications like mineral flotation. researchgate.netresearchgate.netysxbcn.com

Synthesis of Functionalized Epoxyoctadecanamide Derivatives

Functionalization of the this compound scaffold allows for the fine-tuning of its chemical and physical properties, enabling its use in a variety of specialized applications.

Introduction of Hydroxyl Groups for Modified Amide Derivatives (e.g., N-hydroxy-9,10-epoxy-octadecanamide)

A significant functionalized derivative is N-hydroxy-9,10-epoxy-octadecanamide (N-OH-9,10-O-ODA). This compound is synthesized by modifying the structure of oleic acid through two key transformations: the conversion of the carboxylic acid group into an N-hydroxy amide group and the epoxidation of the double bond. researchgate.netresearchgate.netysxbcn.com This structural modification is designed to enhance the collecting ability and selectivity of the molecule, particularly in the flotation separation of minerals like fluorite from calcite and spodumene from albite. researchgate.netresearchgate.net The introduction of the N-hydroxy group and the epoxy group improves the molecule's performance as a surfactant compared to its oleic acid precursor. researchgate.net Further modifications, such as introducing two hydroxyl groups at the C9-C10 double bond position to create N,9,10-trihydroxyoctadecanamide (THODA), have been explored to address issues like poor solubility. mdpi.com

Derivative NamePrecursorKey Synthetic StepsEnhanced PropertyApplication
N-hydroxy-9,10-epoxy-octadecanamide (N-OH-9,10-O-ODA)Oleic Acid1. Conversion of carboxyl to N-hydroxy amide. 2. Epoxidation of C9-C10 double bond.Selectivity & Collecting AbilityMineral Flotation researchgate.netresearchgate.net
N,9,10-trihydroxyoctadecanamide (THODA)N-hydroxy-9-octadecenamide (N-OH-9-ODA)Introduction of two hydroxyl groups at the C9-C10 double bond.Solubility & SelectivityMineral Flotation mdpi.com

Conjugation Strategies for Advanced Material Applications (e.g., Porphyrin Derivatives for Photosensitizers)

Conjugation is a powerful strategy to create advanced materials by combining the properties of different molecular entities. While direct conjugation of this compound with porphyrins is not explicitly documented in the provided results, the synthesis of porphyrin conjugates for use as photosensitizers in applications like photodynamic therapy (PDT) is well-established. researchgate.netnih.govnih.gov

These synthetic strategies can be applied to this compound. A common method involves creating a covalent link, such as an amide or ether bond, between the porphyrin and the molecule of interest. researchgate.net For example, a porphyrin bearing a carboxylic acid or amino group could be coupled with a functionalized this compound derivative. The goal of such a conjugate would be to combine the cell-penetrating or localizing properties of the lipid amide with the photosensitizing capability of the porphyrin. nih.gov Porphyrin-based photosensitizers are activated by light to produce reactive oxygen species that can eliminate targeted cells, such as in cancer therapy. nih.govnih.gov The amphiphilic nature of a lipid-porphyrin conjugate could improve bioavailability and cellular uptake. mdpi.com

Conjugation StrategyPhotosensitizer CoreLinkage TypePotential Application
Amide Bond FormationPorphyrin with amine/carboxyl groupAmidePhotodynamic Therapy researchgate.net
Ether Bond FormationPorphyrin with hydroxyl groupEtherPhotodynamic Therapy researchgate.net
Direct ConjugationPorphyrin with carboxyl moietyAmidePhotodiagnosis & PDT nih.gov

Synthetic Modifications for Enhanced Functional Properties

Synthetic modifications are deliberately employed to enhance the functional properties of this compound for specific, targeted uses. The introduction of an epoxy group and an N-hydroxy amide group to the oleic acid backbone to create N-hydroxy-9,10-epoxy-octadecanamide is a prime example. researchgate.net This modification significantly improves the molecule's selectivity in mineral flotation, allowing for a much higher recovery rate of fluorite compared to calcite. researchgate.net First-principles calculations have shown a higher adsorption energy of this derivative on the fluorite surface, explaining its enhanced collecting ability. researchgate.net

Another key modification is the introduction of hydroxyl groups to the carbon chain. To address the poor solubility of some fatty amide derivatives, two hydroxyl groups can be introduced at the C9-C10 position, resulting in compounds like N,9,10-trihydroxyoctadecanamide (THODA), which shows markedly improved solubility and selectivity as a collector in fluorite flotation. mdpi.com These examples underscore how targeted synthetic changes to the this compound structure can lead to substantial improvements in its performance for materials science and industrial applications.

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 9,10-Epoxyoctadecanamide from complex biological matrices prior to its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of this compound. nih.govnih.gov To enhance volatility and thermal stability for GC analysis, derivatization is often a necessary step. nih.gov A common approach involves converting the amide and epoxide functionalities into more volatile derivatives, such as trimethylsilyl (B98337) ethers, after reduction of the epoxy and carboxy groups to hydroxyl groups. nih.gov

For quantitative studies, a stable isotope-labeled internal standard, such as cis-[9,10-2H2]-EODA (the corresponding deuterated carboxylic acid), can be synthesized and added to the sample. nih.gov This allows for accurate quantification by correcting for losses during sample preparation and analysis. The use of tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) further enhances selectivity and sensitivity, allowing for the detection of low nanomolar concentrations in biological fluids like human plasma. nih.gov In one method, the parent ions [M-PFB]⁻ at m/z 297 for the pentafluorobenzyl (PFB) ester of the corresponding carboxylic acid (cis-EODA) and m/z 299 for its deuterated internal standard were monitored. nih.gov

GC-MS has been successfully applied to identify and quantify related epoxy fatty acids in various biological and environmental samples, demonstrating its versatility. nih.govnih.govimpactfactor.orgmdpi.comrasayanjournal.co.in For instance, it has been used to detect 9,10-epoxyoctadecanoic acid in human urine and to study the enzymatic formation of cis-EODA from oleic acid by liver microsomes. nih.govnih.gov

Table 1: GC-MS Parameters for the Analysis of Related Epoxy Fatty Acids

ParameterValue/DescriptionReference
Derivatization Conversion to pentafluorobenzyl (PFB) esters followed by conversion to trimethylsilyl ether derivatives. nih.gov
Internal Standard cis-[9,10-2H2]-EODA nih.gov
Ionization Mode Electron Impact (EI) researchgate.net
MS Detection Selected Reaction Monitoring (SRM) nih.gov
Parent Ions (m/z) 297 (cis-EODA-PFB), 299 (cis-d2-EODA-PFB) nih.gov
Product Ions (m/z) 171 (from m/z 297), 172 (from m/z 299) nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-performance liquid chromatography (HPLC) offers a complementary approach to GC-MS for the analysis of this compound and related compounds. nih.govresearchgate.net HPLC is particularly advantageous for analyzing thermally labile or less volatile compounds without the need for derivatization.

Various detection methods can be coupled with HPLC, including ultraviolet (UV) detection and evaporative light scattering detection (ELSD). researchgate.netmdpi.cominternationaloliveoil.org For instance, HPLC with ELSD has been used to separate a mixture of epoxidized fatty amides, including N-i-butyl-9,10-epoxyoctadecanamide. researchgate.net The choice of detector depends on the specific analytical requirements, such as the presence of a chromophore in the molecule for UV detection or the need for a more universal detection method like ELSD. researchgate.netmdpi.com

The separation efficiency in HPLC is influenced by parameters such as the mobile phase composition, column temperature, and flow rate, which are optimized to achieve the desired resolution of the target analyte from other components in the sample. mdpi.com HPLC can also be used as a purification step prior to GC-MS analysis to isolate the analyte of interest from the sample matrix. nih.govnih.gov

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, providing detailed information about its molecular framework and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for the unambiguous structural elucidation of this compound. amazonaws.com The chemical shifts and coupling constants of the protons and carbons in the molecule provide a detailed map of its connectivity and stereochemistry.

The signals corresponding to the protons of the epoxide ring are particularly diagnostic. In ¹H NMR, these protons typically appear in a specific region of the spectrum, and their coupling pattern can help determine the cis or trans configuration of the epoxide. chemistrysteps.comwur.nl Similarly, the ¹³C NMR spectrum will show characteristic signals for the carbons of the oxirane ring. organicchemistrydata.org Two-dimensional NMR techniques, such as HSQC and TOCSY, can be employed to further resolve complex spectra and confirm assignments, especially when analyzing mixtures or impure samples. wur.nl

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. nih.gov The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. For this compound (C₁₈H₃₅NO₂), the computed molecular weight is 297.5 g/mol . nih.gov

Electron ionization (EI) mass spectrometry of related 9,10-epoxy fatty acid esters reveals characteristic fragmentation patterns, including cleavage at the epoxide ring, which aids in its identification. researchgate.net The fragmentation pathways can help to pinpoint the location of the epoxide group within the fatty acid chain. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy, further confirming its identity.

Table 2: Computed Properties of cis-9,10-Epoxyoctadecanamide

PropertyValueSource
Molecular Formula C₁₈H₃₅NO₂ nih.gov
Molecular Weight 297.5 g/mol nih.gov
Monoisotopic Mass 297.266779359 Da nih.gov

Method Validation and Quantitative Analysis

For reliable quantitative analysis, the analytical methods used must be thoroughly validated. demarcheiso17025.com Method validation establishes through documented evidence that a specific analytical procedure will consistently produce a result that meets its intended use. demarcheiso17025.comresearchgate.net Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy refers to the closeness of the test results to the true value. researchgate.net

Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. iosrphr.org

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov

For quantitative analysis of this compound, calibration curves are constructed using standards of known concentrations. nih.govmdpi.com The concentration of the analyte in a sample is then determined by comparing its response to the calibration curve. The use of internal standards is highly recommended to improve the accuracy and precision of the quantification. nih.gov

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Analytical Methods

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental performance characteristics of a quantitative assay. The LOD is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy. frontiersin.org

Several methods are employed to determine LOD and LOQ. A common approach involves analyzing a series of low-concentration samples and calculating the standard deviation of the response. For instance, the LOQ can be defined as the concentration that yields a signal ten times higher than the background noise (signal-to-noise ratio of 10:1). nih.gov Another widely used method calculates the LOD and LOQ based on the standard deviation of the response (σ) and the slope of the calibration curve (S), with LOD = 3.3σ/S and LOQ = 10σ/S.

While specific LOD and LOQ values for this compound are not extensively reported in the literature, data from studies on structurally similar primary fatty acid amides (PFAMs) analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can provide valuable estimates. For a suite of seven PFAMs, detection limits were reported to be in the range of 0.3–3 ng/mL in various biological fluids. researchgate.net A separate study focused on endocannabinoids and related fatty acid derivatives in cerebrospinal fluid using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) reported LOQs ranging from 0.338 to 0.515 ng/mL. biorxiv.org These values suggest that modern analytical instrumentation can quantify compounds like this compound at low nanomolar or high picomolar concentrations.

Table 1: Methodologies for LOD and LOQ Determination and Representative Values for Related Fatty Acid Amides

MethodologyDescriptionAnalyte ClassMatrixReported LOQ RangeReference
Signal-to-Noise (S/N) RatioThe analyte concentration that produces a signal significantly higher than the noise level, typically at a ratio of 10:1 for LOQ.Fatty Acid AmidesEdible Vegetable OilsNot explicitly quantified, but S/N of 10 was the defined threshold. nih.gov
Standard Deviation of Spiked SamplesCalculated as ten times the standard deviation of the concentration estimate from multiple analyses of low-level spiked samples.Endocannabinoids & Related CompoundsCerebrospinal Fluid0.338–0.515 ng/mL biorxiv.org
Method based on SIL-IS CalibrationQuantitative analysis supported by stable isotopically labeled internal standards (SIL-ISs) to establish detection limits.Primary Fatty Acid AmidesPlasma, Urine, Saliva, SweatCorresponds to detection limits of 0.3–3 ng/mL. researchgate.net

Optimized Sample Preparation and Extraction Protocols from Complex Matrices

The extraction of this compound from complex matrices like tissues, biological fluids, or plant materials is a critical step that dictates the accuracy and reproducibility of the analysis. The lipophilic nature of the compound requires the use of organic solvents, and protocols must be optimized to ensure high recovery while minimizing the co-extraction of interfering substances.

For the analysis of fatty acid amides in biological fluids such as plasma or urine, a common and effective method is protein precipitation (PPT). researchgate.net This technique involves adding a water-miscible organic solvent, typically acetonitrile (B52724), to the sample. The solvent denatures and precipitates the majority of proteins, while the smaller analyte molecules remain in the supernatant, which can then be concentrated and analyzed. researchgate.net

For more complex or solid samples like tissues or plant matter, liquid-liquid extraction (LLE) is frequently employed. A widely adopted protocol is the Folch method (or its variations), which uses a chloroform (B151607)/methanol (B129727) mixture to extract lipids from the sample homogenate. frontiersin.org After extraction, a washing step with a salt solution induces phase separation, with the lipids, including this compound, partitioning into the lower chloroform layer. Another effective LLE method for isolating free fatty acids and related molecules from biological samples involves acidification followed by extraction with a non-polar solvent like isooctane (B107328). lipidmaps.org

Solid-phase extraction (SPE) offers a more controlled and often cleaner alternative to LLE. For fatty acid amides, various SPE sorbents can be used to selectively retain the analyte while matrix components are washed away, followed by elution with a suitable solvent. researchgate.net Regardless of the chosen method, it is crucial to use high-purity solvents and, whenever possible, to avoid plastic labware, as fatty acid amides are common additives in polymers and can leach into the sample, causing contamination. frontiersin.org The use of deuterated internal standards added at the beginning of the sample preparation process is highly recommended to correct for any analyte loss during extraction and processing. researchgate.net

Table 2: Summary of Extraction Protocols for Fatty Acid Amides from Complex Matrices

Extraction MethodMatrix TypeKey Protocol StepsAdvantagesReported Recovery/PerformanceReference
Protein Precipitation (PPT)Plasma, Urine1. Add cold acetonitrile (e.g., 3:1 ratio). 2. Vortex to mix. 3. Centrifuge to pellet proteins. 4. Collect and evaporate supernatant.Simple, fast, and effective for biofluids.Found to be the best procedure for plasma and urine in a comparative study. researchgate.net researchgate.net
Liquid-Liquid Extraction (LLE) - Folch MethodTissues (e.g., brain), Cells1. Homogenize sample in chloroform/methanol. 2. Add saline solution to induce phase separation. 3. Collect the lower organic (chloroform) phase. 4. Evaporate solvent.Well-established for broad lipid extraction.Validated for analyzing primary fatty acid amides in mouse brain. frontiersin.org frontiersin.org
Liquid-Liquid Extraction (LLE) - Acidified BiphasicPlasma, Cells, Tissues1. Acidify sample with HCl in methanol. 2. Add isooctane and vortex vigorously. 3. Centrifuge to separate phases. 4. Collect upper isooctane phase.Rapid protocol for isolating free fatty acids and related lipids.High-throughput capability demonstrated. lipidmaps.org lipidmaps.org
Solid-Phase Extraction (SPE)Saliva, Sweat1. Condition SPE cartridge. 2. Load sample. 3. Wash with a weak solvent to remove interferences. 4. Elute analyte with a strong solvent.Provides cleaner extracts than LLE; can be automated.Required for saliva and sweat to achieve suited determination. researchgate.net researchgate.net

Biological Activities and Mechanistic Studies

Antimicrobial Investigations

Evaluation of Epoxyoctadecanamide-Containing Extracts Against Microbial Pathogens

Extracts containing 9,10-Epoxyoctadecanamide have been evaluated for their antimicrobial properties. For instance, a lipophilic extract of Cirsium vulgare, which was found to contain cis-9,10-Epoxyoctadecanamide, demonstrated antimicrobial activity. nih.gov Similarly, sub-fractions of a methanolic extract from Nitraria retusa, which also contained cis-9,10-Epoxyoctadecanamide, were tested against a panel of microbial pathogens. impactfactor.org

Spectrum of Antibacterial and Antifungal Activity

The antimicrobial activity of extracts containing this compound has been observed against both bacteria and fungi.

Antibacterial Activity: The n-hexane sub-fraction of Nitraria retusa extract, containing cis-9,10-Epoxyoctadecanamide, showed notable antibacterial effects. impactfactor.org At a concentration of 1000 µg/ml, this sub-fraction inhibited the growth of Escherichia coli and Pasteurella hemolitica by 85.4% and 85.8%, respectively, after 24 hours of incubation. impactfactor.org The n-hexane sub-fraction exhibited the largest inhibition zone (14±1.3mm) against P. hemolitica. impactfactor.org The ethyl acetate (B1210297) extract of Cirsium vulgare showed the highest antibacterial activity against Bacillus subtilis. nih.gov

Antifungal Activity: The hexane (B92381) extract of Cirsium vulgare demonstrated the highest antifungal activity against Candida krusei and Aspergillus fumigatus. nih.gov However, sub-fractions of Nitraria retusa extract, including the one containing cis-9,10-Epoxyoctadecanamide, did not show any effect against the tested fungi at the same concentrations used for antibacterial testing. impactfactor.org

Table 1: Antimicrobial Activity of Plant Extracts Containing this compound

Plant Source Extract/Fraction Microbial Strain Activity
Nitraria retusa n-Hexane sub-fraction Escherichia coli 85.4% inhibition at 1000 µg/ml impactfactor.org
Nitraria retusa n-Hexane sub-fraction Pasteurella hemolitica 85.8% inhibition at 1000 µg/ml impactfactor.org
Cirsium vulgare Ethyl acetate extract Bacillus subtilis Highest antibacterial activity nih.gov
Cirsium vulgare Hexane extract Candida krusei Highest antifungal activity nih.gov
Cirsium vulgare Hexane extract Aspergillus fumigatus Highest antifungal activity nih.gov

Proposed Cellular and Molecular Mechanisms of Antimicrobial Action

The precise cellular and molecular mechanisms of antimicrobial action for this compound are not yet fully elucidated. However, it is suggested that the broad-spectrum antimicrobial activity of plant extracts containing this compound could be attributed to the synergistic effects of their various chemical constituents. nih.govimpactfactor.org For instance, the high antifungal activity of the hexane extract of C. vulgare is attributed to its terpenoid constituents. nih.gov Further research is needed to isolate this compound and study its specific mode of action against microbial cells.

Cytotoxicity Studies

In Vitro Assessment of Epoxyoctadecanamide-Enriched Fractions on Cancer Cell Lines

Fractions enriched with this compound have been assessed for their cytotoxic effects on various cancer cell lines. The n-hexane (N-He) sub-fraction of a methanolic extract from Nitraria retusa, which was found to contain cis-9,10-Epoxyoctadecanamide, exhibited significant cytotoxic activity. impactfactor.org

This N-He sub-fraction demonstrated the highest cell growth inhibition against human breast carcinoma cells (MCF-7) at 98.5±0.7%, followed by hepatocellular carcinoma cells (HEPG-2) at 96±0.8%. impactfactor.org It also showed inhibitory effects against human colon cancer cells (HCT-116) and lung carcinoma cells (A-549) with inhibition rates of 47.5±0.9% and 15.1±0.6%, respectively. impactfactor.org However, it did not show any effect on prostate cancer cells (PC-3). impactfactor.org

Table 2: Cytotoxic Effects of Nitraria retusa n-Hexane Sub-fraction (Containing cis-9,10-Epoxyoctadecanamide) on Human Cancer Cell Lines

Cell Line Cancer Type Cell Growth Inhibition (%)
MCF-7 Breast Carcinoma 98.5 ± 0.7 impactfactor.org
HEPG-2 Hepatocellular Carcinoma 96 ± 0.8 impactfactor.org
HCT-116 Colon Cancer 47.5 ± 0.9 impactfactor.org
A-549 Lung Carcinoma 15.1 ± 0.6 impactfactor.org
PC-3 Prostate Cancer No effect impactfactor.org

Exploration of Cellular Pathways Mediating Cytotoxic Effects

The cellular pathways through which this compound exerts its cytotoxic effects are still under investigation. Generally, anti-cancer agents can act through various mechanisms, including the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death). impactfactor.org The significant cytotoxic effects of the n-hexane sub-fraction of Nitraria retusa are thought to be partly due to the presence of various bioactive compounds, including phenolic compounds. impactfactor.org It has been suggested that the presence of sterols in the hexane extract of N. retusa leaves contributes to its high activity against human chronic myelogenous leukemia cells (K562). impactfactor.org Further studies are required to determine the specific molecular targets and signaling pathways affected by this compound in cancer cells.

Other Bioactivities

Extracts containing cis-9,10-Epoxyoctadecanamide have been evaluated for their antioxidant potential. In a study analyzing various extracts of Cirsium vulgare, cis-9,10-Epoxyoctadecanamide was identified as a minor constituent (0.31%) of the hexane extract. mdpi.com While the compound itself was not isolated and tested, the antioxidant activities of the extracts containing it were measured using several assays.

The antioxidant characteristics of these extracts are believed to be linked to their flavonoid content. mdpi.com The methanol (B129727) extract, which demonstrated the highest antioxidant activity across multiple tests, also contained the highest amount of these compounds. mdpi.com Conversely, the hexane extract, which contains cis-9,10-Epoxyoctadecanamide, showed the lowest inhibition effect in the β-carotene-linoleic acid emulsion model. mdpi.com

The antioxidant activity of plant extracts is often attributed to their ability to scavenge free radicals, a property frequently linked to phenolic and flavonoid compounds. d-nb.infomdpi.com The mechanisms behind this activity can involve hydrogen atom transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a radical, stabilizing it. mdpi.com The highly conjugated structures found in some antioxidant compounds, like carotenoids, enhance the stabilization of radicals. mdpi.com

The following table summarizes the antioxidant activities found in the different extracts of Cirsium vulgare.

Table 1: Antioxidant Activity of Cirsium vulgare Extracts

Extract Type Total Flavonoid Content (TFC) (mg CE/g) ABTS Radical Scavenging (mM Trolox/g) FRAP (mM Trolox/g) CUPRAC (mM Trolox/g) β-Carotene-Linoleic Acid Inhibition (%)
Methanol 10.70 11.20 14.70 18.23 28.47
Diethyl Ether 3.52 4.87 6.54 8.97 25.32
Hexane 2.11 2.54 3.12 5.43 12.13

Data sourced from a 2023 study on the efficacy of Cirsium vulgare extracts. mdpi.com

Photodynamic therapy (PDT) is a therapeutic strategy that involves three key components: a photosensitizer, light of a specific wavelength, and tissue oxygen. nih.govnih.gov The fundamental mechanism of PDT relies on the activation of a photosensitizer by light, which excites it from a ground state to an excited singlet state. nih.gov In the presence of oxygen, this activation leads to the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which are cytotoxic to target cells. nih.govnih.gov This process can induce cell death through apoptosis or necrosis. nih.gov

Photosensitizers are the cornerstone of PDT and are often characterized by their ability to absorb light in the red to near-infrared region, high quantum yields of singlet oxygen formation, and low intrinsic toxicity in the absence of light. jcancer.orgump.edu.pl Various molecules, including porphyrins, chlorins, and phthalocyanines, have been investigated for this purpose. jcancer.orgump.edu.pl

Currently, there is no scientific literature available that documents or suggests a role for this compound as a photosensitizing agent or as a component in the formulation of agents for photodynamic therapy. Its chemical structure does not align with the typical highly conjugated macrocyclic structures of common photosensitizers that are efficient at absorbing visible and near-infrared light. jcancer.org

Preclinical In Vitro Investigations

Preclinical efficacy screening has increasingly moved towards the use of advanced in vitro cell-based models that more accurately replicate human physiology and disease states than traditional 2D cell cultures. sartorius.com These models include organoids, spheroids, and systems based on induced pluripotent stem cells (iPSCs), which can be differentiated into various cell types like neurons and astrocytes. sartorius.comnih.gov The FDA Modernization Act 2.0 now permits the use of such cell-based alternatives to animal testing for drug applications, highlighting their growing importance. sartorius.com These models offer the potential for more predictive insights into a compound's efficacy, potentially reducing the high failure rates seen in clinical trials. sartorius.comnih.gov

Despite their potential, the development and use of these models face challenges, including issues with reproducibility, the need for standardization, complexity, and cost. sartorius.com For neurological disease modeling, iPSC-derived neurons from patients provide a limitless supply of genetically relevant cells to study disease pathways and test new therapeutic agents. nih.govnih.gov

A review of the available scientific literature indicates that this compound has not been the subject of efficacy screening using advanced cell-based models such as organoids or iPSC-derived cultures.

The modulation of enzyme activity is a critical area of study in biochemistry and pharmacology, as enzymes play fundamental roles in nearly all biological processes. mdpi.combiorxiv.org The abnormal activity of an enzyme is often linked to various diseases, making enzymes a major class of therapeutic targets. mdpi.com Studies in this field investigate how the activity of an enzyme can be enhanced or inhibited. Research has explored various modulation strategies, such as the development of photoswitchable inhibitors that allow for precise spatiotemporal control of enzyme function with light, or the encapsulation of enzymes in materials like metal-organic frameworks (MOFs) to enhance their stability and activity. mdpi.comnih.gov Furthermore, recent studies suggest that enzymes can even modulate their own activity by altering the viscosity of their crowded microenvironment, which in turn affects substrate diffusion. biorxiv.orgbiorxiv.org

There are currently no available research studies that have investigated the potential for this compound to modulate the activity of any specific enzymes.

In vitro ADME studies are essential in the early stages of drug discovery to predict the pharmacokinetic properties of a compound. wuxiapptec.com These assays investigate a compound's ability to pass through biological barriers (Absorption), its partitioning into various tissues (Distribution), its chemical modification by metabolic enzymes (Metabolism), and its removal from the body (Excretion). wuxiapptec.com This profiling provides early insights that can guide the selection and chemical optimization of drug candidates and predict potential in vivo behavior. wuxiapptec.com

No specific in vitro ADME studies for this compound have been published. However, computational tools can provide predictions for some of these properties. The calculated XLogP3 value for cis-9,10-Epoxyoctadecanamide is 5.5. nih.gov XLogP3 is a computed measure of lipophilicity (the partition coefficient between octanol (B41247) and water), which is a key parameter influencing absorption and distribution. A higher LogP value generally indicates greater lipid solubility.

Table 2: List of Mentioned Compounds

Compound Name
This compound
cis-9,10-Epoxyoctadecanamide
9-octadecenamide, (Z)-
Ascorbic acid
β-Carotene
Chlorin e6
Phthalocyanines
Porphyrins

Preclinical In-Vivo Investigations

Preclinical in-vivo research is a cornerstone in the evaluation of novel therapeutic compounds, providing critical insights into their efficacy and behavior within a living organism before human trials can be considered. For this compound, a member of the epoxy fatty acid (EpFA) family, preclinical studies in animal models are essential to characterize its potential therapeutic effects, particularly in the context of pain and inflammation. While direct studies on this compound are limited, the broader class of EpFAs has been the subject of extensive in-vivo investigation, offering a predictive framework for its potential biological activities.

The therapeutic potential of epoxy fatty acids, and by extension this compound, has been primarily investigated in animal models of pain and inflammation. These studies are crucial for establishing proof-of-concept and understanding the compound's mechanism of action.

Epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), have demonstrated significant analgesic properties in various rodent models of both inflammatory and neuropathic pain. researchgate.netnih.gov For instance, in models of inflammatory pain induced by agents like carrageenan or lipopolysaccharide (LPS), administration of EETs or inhibitors of their metabolic degradation have been shown to reduce hyperalgesia and allodynia. nih.govacs.orgpnas.org These findings suggest that EpFAs play a crucial role in modulating the body's response to inflammatory stimuli.

In the context of neuropathic pain, a condition often resistant to conventional analgesics, EpFAs have also shown promise. In animal models of diabetic neuropathy, for example, increasing the levels of endogenous EpFAs has been found to alleviate pain-related behaviors. pnas.orgnih.gov This suggests a potential therapeutic avenue for managing chronic pain states. The efficacy of these compounds is often linked to their ability to resolve inflammation and modulate ion channels involved in pain signaling. escholarship.org

The evaluation of this compound in similar animal models would be a critical step in validating its therapeutic potential. Efficacy studies would typically involve administering the compound to animals with induced inflammatory or neuropathic pain and assessing its impact on pain thresholds and other behavioral indicators.

Table 1: Representative Efficacy of Epoxy Fatty Acids in Preclinical Pain Models

Animal ModelCompound TypeKey FindingsReference
Carrageenan-induced inflammatory pain (Rat)EETs and sEH inhibitorsReduced thermal hyperalgesia and mechanical allodynia. acs.org, nih.gov
Lipopolysaccharide (LPS)-induced inflammatory pain (Rat)sEH inhibitorsAttenuated inflammatory pain responses. nih.gov, pnas.org
Streptozotocin-induced diabetic neuropathy (Rat)sEH inhibitorsReversed mechanical allodynia and thermal hyperalgesia. nih.gov, pnas.org
Spinal nerve ligation model of neuropathic pain (Mouse)Epoxydocosapentaenoic acids (EDPs)Demonstrated antihyperalgesic effects. nih.gov

This table presents data for related epoxy fatty acids as direct efficacy data for this compound is not widely available. sEH (soluble epoxide hydrolase) inhibitors are used to increase the endogenous levels of epoxy fatty acids.

The therapeutic efficacy of a compound is intrinsically linked to its pharmacokinetic profile, which describes its absorption, distribution, metabolism, and excretion (ADME). For epoxy fatty acids like this compound, pharmacokinetic studies in animals are vital to understand their bioavailability and stability in a biological system.

A significant challenge in the development of EpFA-based therapeutics is their rapid in-vivo metabolism. nih.gov The primary metabolic pathway for EpFAs is hydrolysis by the enzyme soluble epoxide hydrolase (sEH) into their corresponding, and generally less active, diols. nih.govnih.gov This rapid degradation can severely limit the therapeutic window and efficacy of exogenously administered EpFAs.

Pharmacokinetic studies in animal models, such as rats and monkeys, have been instrumental in characterizing this metabolic instability. researchgate.net These studies typically involve administering the compound and then measuring its concentration, along with its metabolites, in blood plasma and various tissues over time. The data generated from these studies, such as half-life (t1/2) and area under the curve (AUC), are critical for understanding the compound's in-vivo fate. snmjournals.orgacs.org

To overcome the rapid metabolism of EpFAs, one major strategy has been the co-administration of sEH inhibitors. escholarship.orgescholarship.org These inhibitors block the sEH enzyme, thereby increasing the circulating levels and prolonging the half-life of the active epoxy fatty acids. researchgate.nettandfonline.com Pharmacokinetic studies have been crucial in evaluating the effectiveness of this approach. researchgate.net

Table 2: Key Pharmacokinetic Considerations for Epoxy Fatty Acids in Animal Studies

ParameterDescriptionImportance for this compound
Half-life (t1/2) The time it takes for the concentration of the compound in the body to be reduced by half.A short half-life, a common feature of EpFAs, would necessitate strategies to prolong its presence in the body.
Metabolism The biochemical modification of the compound by enzymes.Understanding its metabolism, particularly by soluble epoxide hydrolase (sEH), is crucial for predicting its in-vivo activity.
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Determining how well this compound is absorbed and available to exert its effects is a key objective.
Tissue Distribution The dissemination of the compound into various tissues and organs.Investigating its ability to reach target tissues, such as the central nervous system for neuropathic pain, is essential.

This table outlines general pharmacokinetic parameters relevant to epoxy fatty acids, which would be critical to assess for this compound.

Structure Activity Relationship Sar Studies

Correlations Between Chemical Structure and Biological Efficacy

Influence of the Epoxy Moiety on Bioactivity

The presence of the epoxy group on the C9-C10 position of the octadecanamide (B89706) backbone is a critical determinant of its biological activity. Epoxidized fatty acids, as a class, are known to be important signaling molecules with largely anti-inflammatory and beneficial properties. nih.gov These molecules are formed endogenously from polyunsaturated fatty acids by cytochrome P450 enzymes. nih.gov The epoxy moiety in 9,10-Epoxyoctadecanamide may allow it to mimic the action of these endogenous mediators, contributing to its observed biological effects, such as potential anti-inflammatory and analgesic properties. nih.gov

The metabolism of epoxy fatty acids is primarily regulated by the soluble epoxide hydrolase (sEH) enzyme, which converts the epoxide to a less active diol. nih.govacs.org The stability of the epoxy ring in this compound to sEH-mediated hydrolysis is a key factor in its bioavailability and duration of action. Therefore, the presence and integrity of the epoxy group are paramount for the bioactivity of the compound.

Impact of Amide Functionality and Alkyl Chain Variations on Observed Effects

The amide group and the length and saturation of the alkyl chain also play significant roles in the biological profile of this compound. The primary amide of oleic acid, oleamide (B13806), is a well-known bioactive lipid that can induce sleep and has analgesic effects. science.gov Studies have shown that the amide derivative of oleic acid is more potent than oleic acid itself in certain biological assays, with the site of activity being both the double bond (in this case, the epoxide) and the amide moiety.

Variations in the alkyl chain can also influence activity. For instance, the length and degree of unsaturation of the fatty acid chain in related bioactive amides are known to affect their potency and selectivity for various biological targets. While specific studies on alkyl chain variations of this compound are limited, it can be inferred from research on other fatty acid amides that modifications to the chain length could impact its interaction with biological membranes and target proteins.

SAR in Functionalized Epoxyoctadecanamide Derivatives

The synthesis and evaluation of functionalized derivatives of this compound provide deeper insights into its SAR. By modifying the core structure, researchers can probe the importance of different regions of the molecule for its biological effects.

For example, the introduction of substituents on the amide nitrogen (N-substituted derivatives) can significantly alter the compound's properties. In a study on oleic acid amide derivatives as proteasome stimulators, replacing the amino-phenol headgroup of a related compound with various amines led to a range of activities, highlighting the importance of the headgroup in modulating biological effects. While not directly on this compound, this suggests that N-substitution is a viable strategy for modifying its bioactivity.

Furthermore, studies on other classes of compounds have utilized epoxides to introduce new functionalities. For instance, epoxides have been used to introduce β-alcohols on a pyrazolone (B3327878) ring, although in that particular study, this modification led to a decrease in the observed activity. frontiersin.org This indicates that while the epoxy ring is reactive and can be a handle for further functionalization, the nature and position of the introduced group are critical for maintaining or enhancing bioactivity.

The following table summarizes the potential impact of functional group modifications on the bioactivity of epoxyoctadecanamide derivatives, based on findings from related compounds.

ModificationPotential Impact on BioactivityRationale/Example from Related Compounds
N-Alkylation/Arylation of Amide Modulation of potency and selectivitySAR studies on oleic acid amides show that the headgroup is crucial for activity.
Hydroxylation of Alkyl Chain Altered solubility and target interactionHydroxylated fatty acids can have different biological profiles.
Opening of Epoxide Ring Loss of specific bioactivityThe epoxy moiety is often essential for the anti-inflammatory effects of epoxy fatty acids.

Computational and Chemoinformatic Approaches in SAR Elucidation

Computational and chemoinformatic tools are increasingly being used to understand and predict the SAR of bioactive compounds. nih.gov These methods can provide valuable insights into the molecular properties that govern the biological activity of this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties or molecular descriptors with biological activity. nih.gov For instance, a QSAR study on oleic acid and its primary amide revealed that parameters such as the HOMO-LUMO energy gap, global softness, and electrophilicity were correlated with their observed biological activities. Such models, if developed for a series of this compound derivatives, could predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Molecular docking simulations can be employed to predict the binding mode of this compound to potential protein targets, such as enzymes involved in inflammatory pathways or receptors in the central nervous system. These simulations can help to rationalize the observed SAR at a molecular level and identify key interactions between the ligand and the protein's binding site. While specific docking studies on this compound are not widely reported, the general methodology is well-established in drug discovery. nih.gov

The table below illustrates the types of computational approaches and their potential applications in the SAR elucidation of this compound.

Computational ApproachApplication in SAR of this compound
QSAR Modeling Predict biological activity based on chemical structure and physicochemical properties.
Molecular Docking Predict binding modes to protein targets and identify key interactions.
Molecular Dynamics Simulations Study the dynamic behavior of the compound within a biological environment, such as a cell membrane or a protein binding pocket.
Pharmacophore Modeling Identify the 3D arrangement of essential features required for biological activity.

Emerging Research Directions and Potential Applications

Discovery of Novel Therapeutic Targets for Epoxyoctadecanamide

Initial research into the bioactivity of 9,10-Epoxyoctadecanamide has been spurred by its identification in natural extracts exhibiting potent biological effects. While direct studies on the isolated compound's specific molecular targets are in early stages, its presence in these active mixtures suggests it may be a key contributor to their therapeutic potential.

GC-MS analysis has identified cis-9,10-Epoxyoctadecanamide as a component in extracts from various organisms that demonstrate significant bioactivity. For instance, it was detected in the methanolic extract of the plant Nitraria retusa, which showed high cytotoxic effects against human cancer cell lines, including breast (MCF-7) and liver (HEPG-2) cancer cells. impactfactor.org The extract containing the compound inhibited the growth of MCF-7 cells by 98.5% and HEPG-2 cells by 96%. impactfactor.org Similarly, the compound was found in extracts from actinomycetes, a group of bacteria renowned for producing a wide array of antibiotics and other therapeutically active metabolites. niscpr.res.in

These findings position this compound as a compound of interest for further pharmacological investigation. The observed cytotoxic and antimicrobial activities of the source extracts provide a foundation for future studies aimed at isolating the compound and elucidating its precise mechanisms of action. Modern drug discovery approaches focus on identifying specific molecules or targets involved in disease progression that a therapeutic agent can interact with. nih.gov The next logical step for research on this compound involves screening it against known oncogenic and microbial pathways to pinpoint its specific molecular targets, which could pave the way for its development as a targeted therapeutic agent.

Applications in Advanced Materials Science and Industrial Processes (e.g., Mineral Flotation Reagents)

A significant area of application for derivatives of this compound is in the field of materials science, particularly as highly selective reagents in industrial mineral flotation. Research has demonstrated that modifying the structure of oleic acid to create N-hydroxy-9,10-epoxy-octadecanamide (N-OH-9,10-O-ODA) results in a superior collector for separating valuable minerals from gangue (unwanted) materials. researchgate.netresearchgate.net

This novel surfactant is synthesized by converting the carboxyl group of oleic acid into an N-hydroxy amide group and introducing an epoxy group. researchgate.netresearchgate.net These modifications are specifically aimed at improving the selectivity and collection capability beyond that of traditional fatty acid collectors. researchgate.net

Key research findings include:

Enhanced Separation of Fluorite and Calcite: In fluorite flotation, N-OH-9,10-O-ODA as a collector achieves a fluorite recovery rate of approximately 95%, while the recovery for calcite is only about 20%. researchgate.netresearchgate.net This high degree of selectivity is crucial for producing high-purity fluorite.

Superior Adsorption Properties: The enhanced performance is attributed to its preferential adsorption onto the target mineral surface. Zeta potential measurements show a more significant negative shift on the fluorite surface compared to the calcite surface after treatment with N-OH-9,10-O-ODA, indicating a greater adsorption quantity on fluorite. researchgate.netresearchgate.net First-principles calculations have confirmed a higher adsorption energy of the collector on the fluorite surface. researchgate.net

Application in Spodumene Flotation: Beyond fluorite, N-OH-9,10-O-ODA has also been investigated for the flotation separation of spodumene (a lithium-bearing mineral) from albite, where it also demonstrates enhanced selectivity compared to oleic acid. researchgate.net

These applications highlight how targeted chemical modification of the this compound backbone can lead to advanced materials with significant industrial value.

Biotechnological Production and Metabolic Engineering for Enhanced Yields

While chemical synthesis is established, the potential for biotechnological production of this compound and its derivatives is an emerging area of interest. Metabolic engineering of microbial cell factories offers a promising route for sustainable and potentially high-yield production of valuable phytochemicals and lipids. dtu.dk This approach avoids the use of harsh chemicals and can be scaled for industrial production. mdpi.com

The general strategy for producing a target compound like this compound in a microbial host such as yeast (Saccharomyces cerevisiae or Yarrowia lipolytica) or bacteria would involve several key steps: dtu.dknih.gov

Pathway Identification: The biosynthetic pathway would first need to be fully elucidated. It is likely derived from oleic acid, a common fatty acid precursor in many microorganisms.

Host Selection and Pathway Reconstruction: A suitable microbial host would be selected, and the necessary genes for the biosynthetic pathway would be introduced. Yarrowia lipolytica is a particularly attractive host for producing lipid-derived molecules due to its high flux towards fatty acid synthesis. nih.gov

Metabolic Optimization: To achieve high yields, metabolic engineering techniques would be employed. This includes enhancing the expression of key enzymes, blocking competing metabolic pathways that consume the precursor, and optimizing the supply of necessary cofactors. dtu.dknih.gov

Fermentation Process Optimization: Finally, the fermentation conditions (e.g., media composition, pH, temperature) would be optimized to maximize the titer, rate, and yield of the final product. dtu.dk

This cell-free or in-vivo metabolic engineering approach provides a powerful and flexible platform for producing complex chemicals and could be harnessed for the sustainable production of this compound. mdpi.com

Design and Synthesis of Epoxyoctadecanamide Analogs with Tuned Bioactivities

The design and synthesis of analogs of this compound have been successfully employed to create molecules with fine-tuned properties for specific applications, particularly in industrial processes. By strategically modifying the parent structure, researchers can enhance characteristics such as solubility, selectivity, and binding affinity. mdpi.comresearchgate.net

The development of flotation reagents provides a clear example of this principle. Starting with the basic structure of oleic acid, researchers have synthesized analogs to overcome its limitations.

N-hydroxy-9,10-epoxy-octadecanamide (N-OH-9,10-O-ODA): This analog was created by introducing an N-hydroxy amide group and an epoxy group to enhance its collecting power and selectivity in mineral flotation. researchgate.netresearchgate.net

N,9,10-trihydroxyoctadecanamide (THODA): To address the poor solubility of some oleic acid-derived collectors, a further modification was made by converting the epoxy group into two hydroxyl groups, resulting in THODA. mdpi.comresearchgate.net This analog demonstrates markedly improved solubility and maintains superior selectivity as a collector in fluorite flotation. mdpi.com

These examples show a clear design-and-synthesize strategy where specific functional groups are introduced to the octadecane (B175841) chain to tune the molecule's chemical properties and enhance its performance in a targeted application. This same approach could be applied to tune the biological activities of this compound for potential therapeutic uses.

Integration with Nanotechnology for Targeted Delivery Systems

The integration of this compound into nanostructured systems represents a cutting-edge research direction for developing advanced therapeutic platforms. Nanotechnology offers tools to enhance drug delivery, improve bioavailability, and enable targeted action, thereby increasing efficacy while reducing potential side effects. nih.govglobalresearchonline.net Nanocarriers such as liposomes, polymeric nanoparticles, and micelles can be engineered to carry therapeutic agents to specific sites in the body. mdpi.comresearchgate.net

A direct example of this integration is the creation of a complex photosensitizer for use in Photodynamic Therapy (PDT), a form of cancer treatment. Researchers have reported the synthesis of 5-[4-[cis-9, 10-epoxyoctadecanamide] phenyl]-10, 15, 20-tris[N-methylpyridin-3-yl] porphyrin trichloride . benthamscience.com In this molecule:

The This compound component is covalently linked to a porphyrin ring.

Porphyrins are well-known photosensitizers that can be incorporated into nanostructures. When exposed to a specific wavelength of light, they generate reactive oxygen species (ROS) that can kill nearby cancer cells. benthamscience.com

This creates a sophisticated, multi-component system designed for targeted therapy. The entire structure acts as a nano-sized agent that can be delivered to a tumor, with the therapeutic action triggered by light. benthamscience.com

Beyond such integrated systems, this compound itself could be encapsulated within various nanocarriers to improve its delivery for potential therapeutic applications. globalresearchonline.netbiolscigroup.us The design of the nanoparticle's size, shape, and surface chemistry plays a crucial role in its transport and interaction with cells, and these parameters could be optimized for delivering this compound effectively. nih.gov

Data Tables

Table 1: Research Findings on this compound and its Analogs

Research Area Compound/Analog Key Finding/Application Reference(s)
Therapeutic Potential cis-9,10-Epoxyoctadecanamide Identified in plant extracts showing high cytotoxicity against MCF-7 and HEPG-2 cancer cells. impactfactor.org
Industrial Processes N-hydroxy-9,10-epoxy-octadecanamide (N-OH-9,10-O-ODA) Acts as a highly selective collector in mineral flotation, achieving ~95% recovery for fluorite. researchgate.netresearchgate.net
Industrial Processes N,9,10-trihydroxyoctadecanamide (THODA) An analog with improved solubility and excellent selectivity for fluorite flotation. mdpi.comresearchgate.net

| Nanotechnology | Synthetic Porphyrin Derivative | Integrated into a porphyrin-based photosensitizer for potential use in photodynamic cancer therapy. | benthamscience.com |

Table 2: Compound Names Mentioned in the Article

Compound Name Chemical Formula
This compound C₁₈H₃₅NO₂
cis-9,10-Epoxyoctadecanamide C₁₈H₃₅NO₂
N-hydroxy-9,10-epoxy-octadecanamide (N-OH-9,10-O-ODA) C₁₈H₃₅NO₃
N,9,10-trihydroxyoctadecanamide (THODA) C₁₈H₃₇NO₄
Oleic acid C₁₈H₃₄O₂

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9,10-Epoxyoctadecanamide, and how can reaction efficiency be optimized?

  • Methodology : this compound (C₁₈H₃₅NO₂) is synthesized via epoxidation of unsaturated octadecanamide precursors using peracid reagents (e.g., meta-chloroperbenzoic acid) in anhydrous solvents like dichloromethane. Reaction efficiency depends on temperature (20–40°C), stoichiometric control of the oxidizing agent, and exclusion of moisture to prevent side reactions. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the epoxyamide .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm epoxide formation via FT-IR (epoxide C-O-C stretch at ~840 cm⁻¹) and ¹H NMR (epoxy proton signals at δ 2.8–3.2 ppm) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-certified respirators if ventilation is inadequate .
  • Engineering Controls : Conduct experiments in fume hoods to minimize inhalation of dust or aerosols. Ensure proper waste disposal in approved containers .
  • Emergency Response : For accidental exposure, rinse skin with soap/water for 15 minutes; flush eyes with saline solution. Seek medical evaluation for persistent irritation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 210 nm) to assess purity. Compare retention times against certified standards.
  • Spectroscopy : Confirm structure via ¹³C NMR (epoxy carbons at δ 50–60 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation (theoretical [M+H]⁺ = 298.2746) .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine melting points and detect polymorphic impurities .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Isomer-Specific Analysis : Epoxide stereochemistry (cis vs. trans) significantly impacts bioactivity. Use chiral HPLC or capillary electrophoresis to isolate enantiomers and test their individual effects .
  • Impurity Profiling : Quantify residual solvents or byproducts (e.g., unreacted precursors) via GC-MS. Correlate impurity levels with variability in biological assays .
  • Dose-Response Studies : Conduct in vitro assays (e.g., lipid peroxidation inhibition) across multiple concentrations to establish reliable EC₅₀ values. Use statistical tools like ANOVA to assess reproducibility .

Q. How can researchers investigate the metabolic stability of this compound in biological systems?

  • Methodology :

  • In Vitro Models : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and monitor degradation via LC-MS/MS. Identify metabolites using fragmentation patterns .
  • Isotope Labeling : Synthesize deuterated or ¹³C-labeled analogs to trace metabolic pathways in vivo. Use kinetic isotope effects (KIE) to elucidate rate-limiting steps .
  • Computational Modeling : Apply molecular dynamics simulations to predict epoxide ring-opening reactions under physiological conditions (e.g., pH 7.4, 37°C) .

Q. What advanced analytical techniques are suitable for detecting this compound in complex matrices (e.g., lipid membranes)?

  • Methodology :

  • Fluorescence Spectroscopy : Label the compound with a fluorophore (e.g., dansyl chloride) and measure membrane incorporation via Förster resonance energy transfer (FRET) .
  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips and quantify binding kinetics in real-time .
  • Solid-State NMR : Use ²H or ³¹P NMR to study interactions with phospholipid headgroups and assess membrane perturbation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.